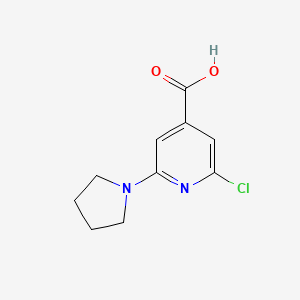

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid

Description

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid (CAS: 56930-72-4) is a pyridine derivative with the molecular formula C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol . Its IUPAC name reflects its structure: a pyridine ring substituted at positions 2 (chloro), 4 (carboxylic acid), and 6 (pyrrolidin-1-yl group). The compound is commercially available as a powder and stored at room temperature, with applications in life sciences as a building block for pharmaceuticals or agrochemicals . Key identifiers include:

- PubChem CID: 21430359

- MDL Number: MFCD11214852

- SMILES: ClC1=NC(=CC(=C1)C(=O)O)N2CCCC2

Properties

IUPAC Name |

2-chloro-6-pyrrolidin-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-8-5-7(10(14)15)6-9(12-8)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFKZONCUONSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Pyrrolidine Substitution: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where pyrrolidine reacts with the appropriate pyridine derivative.

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide (CO₂).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Chemical Biology: It is employed in the design of chemical probes for studying biological pathways.

Industrial Chemistry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions. The carboxylic acid group can participate in ionic interactions with positively charged residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

The following compounds share the pyridine-carboxylic acid core but differ in substituents, leading to variations in physicochemical properties and applications:

Table 1: Comparative Overview of Pyridine-Carboxylic Acid Derivatives

Detailed Comparisons

A. 2-Chloro-6-(methylamino)pyridine-4-carboxylic Acid (CAS: 56835-92-8)

- Structure: Replaces pyrrolidine with a methylamino group (-NHCH₃).

- Impact : The primary amine increases hydrogen-bonding capacity compared to the secondary amine in the target compound. This may enhance interactions with biological targets (e.g., enzymes) but reduce lipophilicity (lower logP) .

- Molecular Weight : 186.6 g/mol, significantly lighter due to the smaller substituent.

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic Acid

- Structure : Features a trifluoroethoxy (-OCH₂CF₃) group at position 5.

- Impact : The electron-withdrawing trifluoromethyl group increases acidity of the carboxylic acid (lower pKa) and enhances metabolic stability. The logP of 3.102 suggests greater membrane permeability, making it suitable for agrochemicals or CNS-targeting drugs .

4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid

- Structure : Aryl substitution at position 6 with multiple halogens and a methoxy group.

- Impact : The bulky aryl group and halogenation improve herbicidal activity by enhancing target binding (e.g., acetolactate synthase inhibition in weeds) .

D. 2-Chloro-6-methylpyridine-4-carboxylic Acid (CAS: 25462-85-5)

- Structure : Simplest analog with a methyl group at position 6.

- Impact : Reduced steric hindrance compared to pyrrolidine or trifluoroethoxy derivatives, favoring reactions at the carboxylic acid (e.g., esterification). Widely used in industrial synthesis .

Biological Activity

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

The compound has the following chemical characteristics:

- Chemical Formula : CHClNO

- Molecular Weight : 226.66 g/mol

- IUPAC Name : this compound

- CAS Number : 56930-72-4

Synthesis

The synthesis of this compound typically involves:

- Pyridine Ring Formation : Utilizing methods like Hantzsch pyridine synthesis.

- Pyrrolidine Substitution : Achieved through nucleophilic substitution reactions.

- Carboxylation : Introducing the carboxylic acid group via carboxylation reactions.

Antibacterial Properties

Research indicates that compounds containing the pyrrolidine moiety exhibit significant antibacterial activity. For instance, derivatives of pyrrolidine have been evaluated for their efficacy against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, studies have shown that related compounds exhibit antifungal activity, with MIC values indicating effectiveness against pathogens like Candida albicans and Fusarium oxysporum .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : It may act as a modulator for various G-protein-coupled receptors (GPCRs), affecting signal transduction pathways .

Case Studies

Several studies have highlighted the compound's potential in medicinal chemistry:

- Study on Antibacterial Activity : A comparative analysis of pyrrolidine derivatives showed that the presence of halogen substituents significantly enhances antibacterial properties .

- Chemical Probes for Biological Pathways : The compound has been utilized in designing chemical probes to study biological pathways, showcasing its versatility in chemical biology .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

| Compound Name | Structure Type | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli |

|---|---|---|---|

| This compound | Pyrrolidine derivative | 3.12 - 12.5 | 3.12 - 12.5 |

| 2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid | Morpholine derivative | 5 - 15 | 8 - 20 |

| 2-Chloro-6-(piperidin-1-yl)pyridine-4-carboxylic acid | Piperidine derivative | 4 - 14 | 5 - 18 |

Q & A

Q. Q1. What are the key structural features and synthetic routes for 2-chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid?

A1. The compound features a pyridine core substituted at positions 2 (chloro), 6 (pyrrolidinyl), and 4 (carboxylic acid). A common synthetic route involves multi-step reactions, including:

- Halogenation : Introduction of chloro groups via palladium-catalyzed coupling (e.g., using tert-butyl XPhos and cesium carbonate in tert-butanol at 40–100°C under inert atmosphere) .

- Cyclization : Acid hydrolysis (e.g., HCl in water at 93–96°C for 17 hours) to form the carboxylic acid moiety .

- Pyrrolidine functionalization : Amine coupling reactions, as seen in analogous pyridine derivatives .

Q. Q2. What purification and characterization methods are recommended for this compound?

A2.

- Purification : Use recrystallization (e.g., from aqueous HCl) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

- Characterization : Confirm structure via:

- NMR : Compare chemical shifts of pyrrolidinyl protons (~δ 1.8–3.5 ppm) and pyridine ring protons (~δ 7.0–8.5 ppm) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported synthetic yields for this compound?

A3. Yield discrepancies often arise from:

- Reaction scale : Smaller scales (e.g., 1g vs. 25g) may suffer from incomplete mixing or heat transfer .

- Catalyst activity : Palladium acetate’s sensitivity to oxygen or moisture can reduce efficiency; use rigorously anhydrous conditions .

- Workup protocols : Incomplete acid hydrolysis (e.g., insufficient HCl concentration or temperature) may leave ester intermediates unreacted .

Methodological solution : Optimize via Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time .

Q. Q4. What advanced analytical techniques are critical for studying its reactivity in medicinal chemistry applications?

A4.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256.05 for C₁₁H₁₂ClN₂O₂) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions of the carboxylic acid group .

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution .

Q. Q5. How can researchers validate its biological activity while addressing potential false positives?

A5.

- Counter-screening : Test against off-target receptors (e.g., kinases, GPCRs) to rule out nonspecific binding .

- Metabolite profiling : Use LC-MS to identify degradation products in biological matrices (e.g., ester hydrolysis to the free acid) .

- Dose-response curves : Ensure EC₅₀/IC₅₀ values align with structural analogs (e.g., 6-(4-chlorophenyl)oxazolo-pyridine derivatives) .

Q. Q6. What strategies mitigate stability issues during long-term storage?

A6.

Q. Q7. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

A7.

- ADMET prediction : Use tools like SwissADME to optimize logP (target <3) and polar surface area (>60 Ų) for enhanced solubility .

- Docking studies : Simulate interactions with target proteins (e.g., enzymes with conserved carboxylic acid-binding pockets) .

- QSAR analysis : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl) on bioactivity using published datasets .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.